molecular formula C14H13NO B025970 9H-Xanthene-9-methanamine CAS No. 100866-28-2

9H-Xanthene-9-methanamine

Cat. No. B025970
M. Wt: 211.26 g/mol
InChI Key: VYDDHEPARBFMGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9H-xanthene derivatives, including 9H-xanthene-9-methanamine, has been explored through various methods. One efficient approach involves a novel two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents, offering a pathway to synthesize 9H-xanthene-9-carboxaldehyde and related compounds (Prashad, Lu, & Repic, 2004). Another method involves a pTSA-catalyzed condensation of xylenols with aldehydes under solvent-free conditions, leading to the one-pot synthesis of 9H-xanthene derivatives (Mobinikhaledi, Moghanian, & Deinavizadeh, 2013).

Molecular Structure Analysis

Xanthenes, including 9H-xanthene-9-methanamine, exhibit a tricyclic framework that incorporates oxygen, making them structurally unique and influential on their physical and chemical properties. The structure of xanthene derivatives has been detailed through various methods such as IR, 1H NMR, 13C NMR, and CHN data, establishing a comprehensive understanding of their molecular framework (Vos, Kroon, Brouwer, & Bos, 1981).

Chemical Reactions and Properties

The reactivity and chemical behavior of 9H-xanthene-9-methanamine are highlighted through its involvement in various chemical reactions. For instance, cascade nucleophilic addition-cyclic Michael addition processes have facilitated the synthesis of functionalized xanthenes and acridines, demonstrating the compound's versatility in organic synthesis (Huang* & Zhang, 2010). Additionally, the synthesis and characterization of new soluble polyamides from 9,9-Bis[4-(chloroformylphenoxy)phenyl]xanthene elucidate the compound's potential in polymer science (Jiang, Huang, Liu, Sheng, Huang, & Song, 2010).

Physical Properties Analysis

The physical properties of 9H-xanthene-9-methanamine and its derivatives, including solubility, thermal stability, and photophysical characteristics, have been a subject of extensive research. For instance, studies have shown that certain xanthene derivatives exhibit good solubility in polar solvents and high glass transition temperatures, indicating their potential for applications in high-performance materials (Jiang et al., 2010).

Chemical Properties Analysis

The chemical properties of 9H-xanthene-9-methanamine are closely linked to its molecular structure, influencing its reactivity and the types of chemical reactions it can undergo. Research has highlighted its application in synthesizing various derivatives through reactions like condensation, Michael addition, and nucleophilic addition, demonstrating its versatility and utility in organic synthesis (Huang* & Zhang, 2010).

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology:

    • Xanthene derivatives have been found to effectively reverse chloroquine resistance in Plasmodium falciparum, suggesting potential applications in malaria treatment (Wu et al., 2005).
    • They exhibit diverse biological effects, including antitumor activity, indicating their significance in cancer therapy (Pinto, Sousa, & Nascimento, 2005).
    • Certain xanthene derivatives show gastric antisecretory activity, and some demonstrate antiallergic activity (Bender et al., 1983; Bristol et al., 1978).
    • Xanthones from fungi, lichens, and bacteria have been highlighted for their potential as therapeutic agents due to their diverse biological activity (Masters & Bräse, 2012).
  • Organic Synthesis and Chemistry:

    • A novel method for electrochemical dehydrogenative cross-coupling of xanthenes and ketones has been developed for the preparation of functionalized 9-alkyl-9H-xanthenes, with implications for pharmaceutical chemistry (Yang et al., 2020).
    • Synthetic methodologies for xanthenes show promise for diverse biological applications, though safety concerns need to be addressed before clinical evaluation (Maia et al., 2020).
    • Reversed-phase high-performance liquid chromatography has been used to study the lipophilicity of xanthene derivatives, which is crucial for developing pharmaceuticals (Tsantili-Kakoulidou et al., 1993).
  • Materials Science and Photophysics:

    • Xanthenes have been used in one-pot synthesis methods for efficient photo-conversion to other compounds like pyronine B, useful in applications such as indicators and probes (Han & Chen, 2013).
    • The photochemical behavior of xanthenes has been studied, revealing their stability in certain conditions and applications in dimeric xanthenes formation (Zanker & Ehrhardt, 1966).
    • D-A-D′ type TADF dyes based on xanthen and carbazole derivatives show promise as emitters in organic light emitting diodes due to their photophysical properties (Nasiri et al., 2021).

Safety And Hazards

When handling 9H-Xanthene-9-methanamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

9H-xanthen-9-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDDHEPARBFMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576237
Record name 1-(9H-Xanthen-9-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Xanthene-9-methanamine

CAS RN

100866-28-2
Record name 9H-Xanthen-9-ylmethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Xanthen-9-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-XANTHEN-9-YLMETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium boronhydride (1.89 g, 50 mmol) and 9-xanthencarboxamide (2.25 g, 10 mmol) in dioxane (20 mL) was added acetic acid (3.0 g, 50 mmol) in dioxane (10 mL) over a period of 10 minutes at 10° C.; the reaction mixture was stirred at reflux for 2 hours. The reaction mixture was concentrated to dryness in vacuo, excess reagent was decomposed with water and the solution extracted with chloroform. The extract was washed with water and dried over anhydrous sodium sulphate. The chloroform layer was evaporated in vacuo and the residue was purified by silica gel column chromatography (ethylacetate:methanol, 9:1 as eluent) to give a white solid (1.6 g, 7.6 mmol) in 76.2% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
76.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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